Cas no 588727-02-0 ((1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine)

(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-di amine
- (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine
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- MDL: MFCD31010305
- Inchi: 1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m0/s1
- InChI Key: VGPJQHMGHSBWTG-RYUDHWBXSA-N
- SMILES: [C@H]1(NC(C)C)CCCC[C@@H]1NC(C)C
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19702374-0.1g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
Enamine | EN300-19702374-0.25g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
Enamine | EN300-19702374-2.5g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 2.5g |
$1034.0 | 2023-09-16 | |
Enamine | EN300-19702374-0.05g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
Enamine | EN300-19702374-1.0g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 1.0g |
$528.0 | 2023-07-10 | |
Aaron | AR02918D-100mg |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 100mg |
$234.00 | 2025-02-17 | |
Aaron | AR02918D-10g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 10g |
$3145.00 | 2023-12-15 | |
1PlusChem | 1P029101-250mg |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 250mg |
$320.00 | 2023-12-16 | |
1PlusChem | 1P029101-1g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 1g |
$715.00 | 2023-12-16 | |
1PlusChem | 1P029101-10g |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine |
588727-02-0 | 95% | 10g |
$2867.00 | 2023-12-16 |
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine Related Literature
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1. Caper tea
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine
Introduction to (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine (CAS No. 588727-02-0)
(1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine is a specialized organic compound with a unique stereochemical configuration that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 588727-02-0, belongs to the class of diamines and exhibits a complex three-dimensional structure due to its chiral centers. The precise stereochemistry of this molecule makes it a promising candidate for various biochemical applications, particularly in the design of novel therapeutic agents.
The molecular structure of (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine consists of a cyclohexane backbone substituted with two propan-2-yl groups at the 1 and 2 positions, and two amino groups at the 1 and 2 positions as well. This arrangement results in a highly rigid and stable conformation, which is crucial for its biological activity. The presence of multiple stereocenters ensures that this compound exists as a specific enantiomer, which is a key factor in determining its pharmacological properties.
In recent years, there has been growing interest in the development of chiral diamines for their potential applications in drug discovery. The stereochemical purity of (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine makes it an attractive scaffold for designing molecules that interact selectively with biological targets. This selectivity is essential for achieving high efficacy while minimizing side effects.
One of the most compelling aspects of this compound is its potential role in the development of new antibiotics. The unique structural features of (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine allow it to mimic natural amino acids and peptides, which are critical components of many bacterial cell wall biosynthetic pathways. By inhibiting these pathways, the compound could disrupt bacterial growth and survival, offering a novel mechanism of action against resistant strains.
Furthermore, research has indicated that (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine may have applications in the field of anticancer therapy. Studies have shown that diamines can interact with DNA and disrupt its replication process. The chiral configuration of this compound could enhance its ability to bind to specific DNA sequences, potentially leading to more targeted and effective cancer treatments.
The synthesis of (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine presents several challenges due to its complex stereochemistry. However, advances in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity. These techniques often involve the use of chiral catalysts or auxiliaries that facilitate the formation of the desired stereocenters without generating unwanted isomers.
In conclusion, (1S,2S)-N1,N2-bis(propan-2-yl)cyclohexane-1,2-diamine (CAS No. 588727-02-0) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique stereochemical configuration and biological activity make it an attractive candidate for further research and development. As our understanding of chiral molecules continues to grow, compounds like this one are likely to play an increasingly important role in the discovery and design of new therapeutic agents.
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